![molecular formula C26H29BrN4O5S B299278 N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B299278.png)
N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide, also known as BDM-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDM-1 is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用機序
N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide exerts its therapeutic effects through various mechanisms. In cancer cells, N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Inhibition of carbonic anhydrase IX leads to a decrease in the pH of the tumor microenvironment, which inhibits the growth and metastasis of cancer cells. N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide also inhibits the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators. Inhibition of 5-lipoxygenase leads to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In preclinical studies, N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells, reduce inflammation, and have antimicrobial activity. N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide also has a low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide is its low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Further studies are needed to address this limitation and optimize the formulation of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide for therapeutic use.
将来の方向性
There are several future directions for the research on N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide. One potential direction is the development of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide as a therapeutic agent for cancer. Further studies are needed to investigate the efficacy of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide in animal models of cancer and to optimize its formulation for clinical use. Another potential direction is the development of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide as an anti-inflammatory agent. Further studies are needed to investigate the efficacy of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide in animal models of inflammation and to optimize its formulation for clinical use. Additionally, further studies are needed to investigate the antimicrobial activity of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide and its potential use as an antimicrobial agent.
合成法
The synthesis of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde and 3,4-dimethoxyphenylamine to form the Schiff base. The Schiff base is then reacted with ethyl oxalyl chloride to form the corresponding oxalyl derivative. The oxalyl derivative is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide.
科学的研究の応用
N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. In preclinical studies, N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has also been shown to have antimicrobial activity against various bacteria and fungi.
特性
製品名 |
N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide |
---|---|
分子式 |
C26H29BrN4O5S |
分子量 |
589.5 g/mol |
IUPAC名 |
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C26H29BrN4O5S/c1-18-6-10-21(11-7-18)37(33,34)31(20-9-13-24(35-4)25(15-20)36-5)17-26(32)29-28-16-19-8-12-23(30(2)3)22(27)14-19/h6-16H,17H2,1-5H3,(H,29,32)/b28-16+ |
InChIキー |
QYNUFDOKOAUNPH-LQKURTRISA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC(=C(C=C2)N(C)C)Br)C3=CC(=C(C=C3)OC)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC(=C(C=C2)N(C)C)Br)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC(=C(C=C2)N(C)C)Br)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。